5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one
Description
Properties
Molecular Formula |
C9H14N2OS |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
5-amino-1-(3-methylsulfanylpropyl)pyridin-2-one |
InChI |
InChI=1S/C9H14N2OS/c1-13-6-2-5-11-7-8(10)3-4-9(11)12/h3-4,7H,2,5-6,10H2,1H3 |
InChI Key |
YPHBSWKTBDRVDY-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Preparation Methods
Stability and Emission Challenges
Early introduction of sulfur-containing groups often leads to instability and complex work-up procedures. Recent processes emphasize late-stage introduction of the methylthioalkyl substituent to minimize degradation and emissions during synthesis.
Yield and Purity Improvements
Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry has led to improved yields and purities. For example, controlling halogenation step conditions prevents over-halogenation and side reactions.
Stereochemical Considerations
Where applicable, stereochemistry at chiral centers is controlled by choice of reagents and reaction conditions. Racemic mixtures or enantiomerically enriched compounds can be obtained depending on the synthetic route.
Summary Table of Preparation Method Parameters
| Parameter | Preferred Options | Comments |
|---|---|---|
| Starting Materials | 5-acetyl-2-substituted pyridines, methylthiol derivatives | Commercially available or synthesized intermediates |
| Solvents | Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile | Aprotic, polar solvents enhance reaction rates |
| Bases | Sodium carbonate, triethylamine, diisopropylamine | Facilitate nucleophilic substitution and neutralize acids |
| Halogenation Agents | Cl2, POCl3, SO2Cl2, PCl5 | Used for activation of intermediates |
| Catalysts | Pd/C for hydrogenation | Selective reduction of nitro/acetyl groups |
| Temperature | Typically room temperature to moderate heating (25–80°C) | Optimized per step to balance rate and selectivity |
| Reaction Time | Varies from 1 hour to several hours | Dependent on step and scale |
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the compound.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Chemical Biology: It is used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-(methylthio)propyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyridinone Derivatives
Pyridinone derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis of 5-Amino-1-(3-(methylthio)propyl)pyridin-2(1H)-one with structurally similar compounds:
Table 1: Structural and Functional Comparison
Substituent-Driven Physicochemical Properties
- Lipophilicity and Solubility: The methylthio group in the target compound likely increases lipophilicity compared to MFD’s trifluoromethyl and hydrophilic piperazine substituents, which improve water solubility . Cyclopropylmethyl derivatives (e.g., 5-Amino-1-(cyclopropylmethyl)pyridin-2(1H)-one) balance lipophilicity and metabolic stability due to the rigid cyclopropane ring .
- Synthetic Accessibility: The discontinued status of the target compound may reflect synthetic challenges in introducing the methylthiopropyl chain, whereas MFD and Tepotinib derivatives employ more modular synthetic routes (e.g., alkylation of pyridinones with pre-functionalized side chains) .
Commercial and Industrial Relevance
- The target compound’s discontinuation contrasts with MFD’s progression into preclinical studies and cyclopropylmethyl derivatives’ commercial availability. This disparity highlights the importance of substituent selection in drug development pipelines .
Biological Activity
5-Amino-1-(3-(methylthio)propyl)pyridin-2(1H)-one is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with an amino group and a methylthio propyl side chain, with the molecular formula . Its unique structure contributes to its reactivity and biological activity. The following table summarizes key structural features:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.28 g/mol |
| Functional Groups | Amino, Methylthio |
| Structural Features | Pyridine ring with propyl side chain |
Research indicates that this compound interacts with various biological targets, primarily through binding affinity studies. These interactions are crucial for understanding its therapeutic potential.
- Inhibition of Enzymes : The compound has shown promise in inhibiting specific enzymes linked to chronic pain pathways, particularly adenylyl cyclase type 1 (AC1). Studies have reported IC50 values in the submicromolar range for AC1 inhibition, suggesting significant potency against this target .
- Antitumor Activity : There is emerging evidence of its potential as an antitumor agent. Structural analogs have been identified that exhibit selective inhibition of cancer cell proliferation, particularly in models of lung cancer and B lymphoid malignancies .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound. Key findings include:
- Binding Affinity : Interaction studies have demonstrated that the compound binds effectively to various receptors, which may lead to therapeutic applications in treating diseases like cancer and chronic pain.
- Toxicity Assessments : Preliminary assessments indicate that the compound exhibits low toxicity in normal cells, making it a candidate for further development in pharmacological applications .
Case Study 1: Antitumor Activity
A study focused on the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones revealed that derivatives similar to this compound displayed significant antitumor activity against mammary neoplasms. The mechanism was attributed to their ability to inhibit tyrosine kinases involved in cancer progression .
Case Study 2: Pain Management
In animal models, compounds derived from this compound were tested for their efficacy in managing chronic pain. Results showed a reduction in pain sensitivity, correlating with the inhibition of AC1 activity, suggesting a potential role in pain management therapies .
Comparative Analysis
The biological activity of this compound can be compared to other compounds within its class:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Amino-2-methylpyridine | Amino group at position 5 on pyridine | Basic properties; less complex side chain |
| 4-Amino-3-methylthiophenol | Thiol group instead of thioether | Exhibits antioxidant properties |
| 2-Aminopyridine | Simple amino substitution on pyridine | Used in pharmaceutical synthesis |
| 5-Amino-1-(2-thienyl)pyrazole | Pyrazole ring structure | Noted for anti-inflammatory properties |
Q & A
Q. How can researchers elucidate the mechanism of thioether oxidation in biological systems?
- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze oxidation products (sulfoxide/sulfone) using UPLC-QTOF-MS .
- ROS scavengers : Co-treat with antioxidants (e.g., NAC) to determine if reactive oxygen species (ROS) mediate oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
